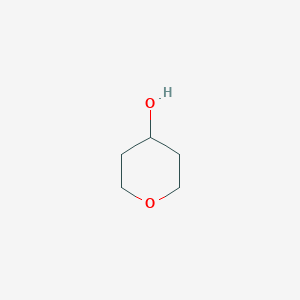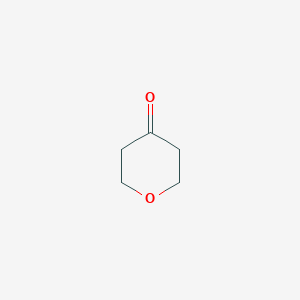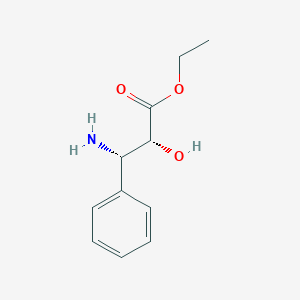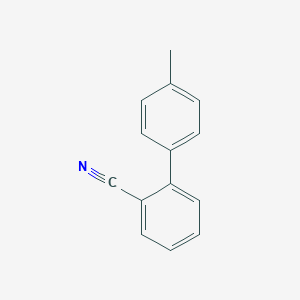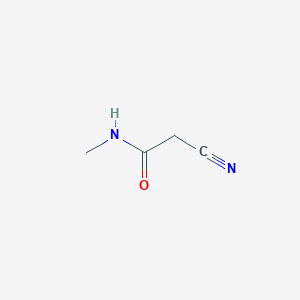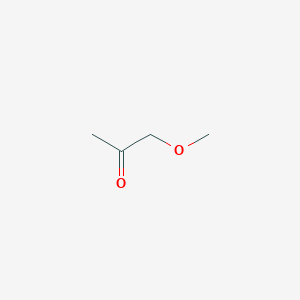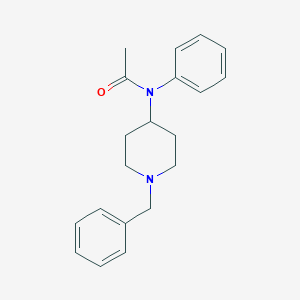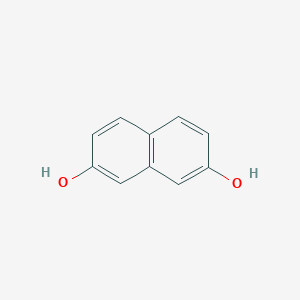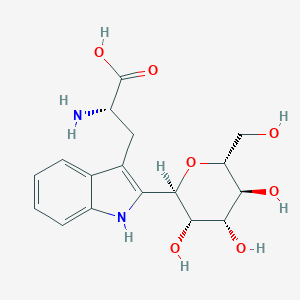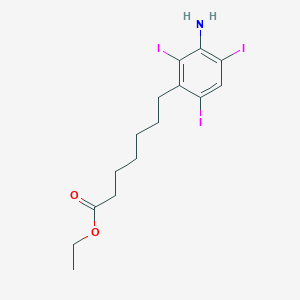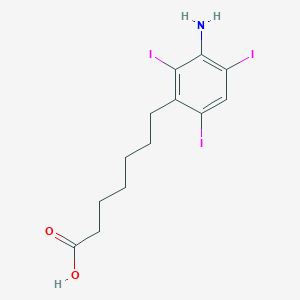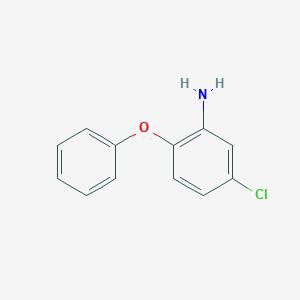
5-氯-2-苯氧基苯胺
描述
Synthesis Analysis 5-Chloro-2-phenoxyaniline and related chlorinated 2-phenoxyphenols have been synthesized through processes involving chlorination, acetylation, etherification, acetylperoxide oxidation, and hydrolysis. The synthesis process utilized 1,4-dichlorobenzene as a starting material, leading to a total yield of 32.9% under optimized conditions. The use of mesitylene instead of xylene as a solvent and potassium hydroxide instead of potassium carbonate during etherization notably improved the yield to 69.2%. The acetylperoxide oxidation step, conducted with acetic acid as solvent and peracetiacid as the oxidizing agent, further enhanced the yield to 72.7% (Wang Jing, 2007).
Molecular Structure Analysis The molecular structure of 5-Chloro-2-phenoxyaniline and its derivatives has been extensively studied, revealing insights into their crystallography and electronic structure. For instance, comparative crystal structure analyses have shown that 4-(4′-Iodo)phenoxyaniline is isostructural with its corresponding bromo, chloro, and ethynyl derivatives, highlighting the impact of these substituents on molecular conformation and isomorphism (A. Dey & G. Desiraju, 2004).
Chemical Reactions and Properties The chemical reactions of 5-Chloro-2-phenoxyaniline involve its interaction with various nucleophiles, leading to a range of substitution products. The reactivity and reaction pathways are significantly influenced by the chloro and phenoxy groups, which also affect the compound's photophysical and photochemical properties. Studies on similar chlorophenol compounds have explored their photophysical behavior, demonstrating their potential for photodynamic therapy applications due to their photostability and solubility in common solvents (Ü. Demirbaş et al., 2017).
Physical Properties Analysis The physical properties of 5-Chloro-2-phenoxyaniline, including its solubility, aggregation behavior, and photostability, are crucial for its practical applications. The compound exhibits excellent solubility in common solvents and shows no tendency towards aggregation, which is beneficial for its use in various chemical processes and applications (Ü. Demirbaş et al., 2017).
Chemical Properties Analysis The chemical properties, particularly the reactivity towards nucleophiles and the resulting substitution products, are key aspects of 5-Chloro-2-phenoxyaniline's chemistry. Its synthesis and characterization involve multiple steps that yield diverse chemical structures, offering insights into the compound's versatility and potential for further functionalization (Wang Jing, 2007).
科学研究应用
Rechargeable Batteries, Electrochromics, and Biosensors : Synthesized chlorohydroxyaniline derivatives, including compounds similar to 5-Chloro-2-phenoxyaniline, have shown potential in the development of rechargeable batteries, electrochromics, and biosensors. These derivatives also exhibit potential antioxidant and anticancer activities (Shahzad et al., 2014).
Nutraceutical and Food Additive Applications : Chlorogenic acid, which shares structural similarities with 5-Chloro-2-phenoxyaniline, has been identified as a potential nutraceutical for the prevention and treatment of metabolic syndrome. It also has applications as a food additive due to its antimicrobial and antioxidant properties (Santana-Gálvez et al., 2017).
Health Benefits in Coffee Drinks : Chlorogenic acid, found in coffee drinks, is known for its health benefits, including neuroprotection, cardiovascular protection, and anticarcinogenic effects. This highlights the health-related applications of compounds structurally related to 5-Chloro-2-phenoxyaniline (Lu et al., 2020).
Photodynamic Therapy (PDT) Applications : Novel phthalocyanines, including tetra-(5-chloro-2-(2,4-dichlorophenoxy)phenoxy)phthalocyanine, have shown potential for use in photodynamic therapy due to their excellent solubility and photophysical and photochemical properties (Demirbaş et al., 2017).
Electrochemical Sensors in Nutraceuticals and Food Products : Advanced electrochemical sensors and biosensors have been developed for detecting chlorogenic acid in nutraceuticals and food products. These methods offer efficient, labor-free, and cost-effective ways to analyze compounds like 5-Chloro-2-phenoxyaniline (Munteanu & Apetrei, 2021).
Corrosion Inhibition : Schiff base molecules, which can be synthesized from anilines like 5-Chloro-2-phenoxyaniline, have been found effective in inhibiting corrosion on metal surfaces. This application is particularly relevant in industrial settings (Saha et al., 2015).
Wastewater Treatment : Compounds related to 5-Chloro-2-phenoxyaniline, like triclosan, have been studied for their removal in wastewater treatment systems. Activated-sludge treatment has been found to be particularly effective in this context (McAvoy et al., 2002).
安全和危害
属性
IUPAC Name |
5-chloro-2-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEBHIMOUHBBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239224 | |
| Record name | 5-Chloro-2-phenoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-phenoxyaniline | |
CAS RN |
93-67-4 | |
| Record name | 5-Chloro-2-phenoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-phenoxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-phenoxyaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-phenoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-phenoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-PHENOXYANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66SM796MDB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

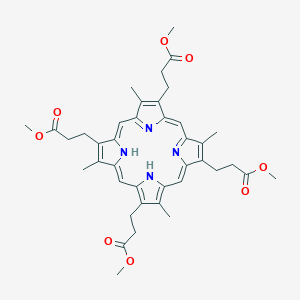
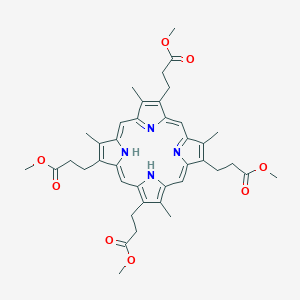
![Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]-](/img/structure/B41186.png)
